
Abediterol
Descripción general
Descripción
Abediterol es un agonista novedoso y de acción prolongada del receptor β2-adrenérgico desarrollado para el tratamiento del asma y la enfermedad pulmonar obstructiva crónica (EPOC). Se conoce por sus potentes efectos broncodilatadores y se ha investigado su eficacia, seguridad y tolerabilidad en ensayos clínicos . A pesar de su prometedor perfil farmacológico, this compound no se ha comercializado y su desarrollo se suspendió en 2021 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Abediterol se sintetiza mediante un proceso de varios pasos que involucra la formación de intermediarios clave y sus reacciones posteriores. La síntesis generalmente implica los siguientes pasos:
- Formación del núcleo de quinolinona.
- Introducción de la cadena lateral hidroxietil.
- Unión del grupo difluorofeniletoxi.
Métodos de producción industrial: La producción industrial de this compound implica optimizar la ruta sintética para garantizar un alto rendimiento y pureza. Esto incluye controlar las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores. El producto final se purifica mediante técnicas como la cristalización y la cromatografía para cumplir con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones: Abediterol sufre varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar los derivados de quinolinona correspondientes.
Reducción: Las reacciones de reducción pueden modificar la cadena lateral hidroxietil.
Sustitución: Las reacciones de sustitución pueden ocurrir en los anillos aromáticos, lo que lleva a diferentes derivados.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Las reacciones de halogenación y nitración se realizan utilizando reactivos como bromo y ácido nítrico.
Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinolinona y cadenas laterales modificadas, que se pueden investigar más a fondo por sus propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Clinical Applications
Chronic Obstructive Pulmonary Disease (COPD)
Abediterol has shown promising results in clinical trials for patients with moderate to severe COPD. A Phase IIa study demonstrated that all doses of this compound (0.625 μg to 10 μg) provided significant improvements in trough forced expiratory volume in 1 second (FEV1) compared to placebo, with p-values less than 0.0001 across all doses . The drug's efficacy was maintained over time, demonstrating sustained bronchodilation from 15 minutes to 36 hours post-dose .
Asthma Management
In asthma studies, this compound has been evaluated for its potential as a once-daily treatment option, showing rapid onset and prolonged duration of action. It achieved significant improvements in lung function at 5 minutes post-dose, surpassing the efficacy of salmeterol . The safety profile in asthma patients also aligns with that observed in COPD studies, indicating a favorable tolerability across different populations .
Pharmacological Profile
This compound is characterized by its high selectivity for β2-adrenoceptors over β1-adrenoceptors, which is crucial for minimizing cardiovascular side effects commonly associated with β2-agonists . Its pharmacokinetic properties reveal a long duration of action compatible with once-daily dosing and low systemic exposure .
Pharmacokinetics Overview
Parameter | Value |
---|---|
Maximum Plasma Concentration (Cmax) | Varies by dose (e.g., 0.625 μg to 10 μg) |
Half-Life | Approximately 24 hours |
Protein Binding | 87.1% |
Metabolism | Primarily via CYP3A4 |
Safety and Tolerability
This compound has demonstrated a safety profile consistent with existing LABAs. In clinical trials, the incidence of treatment-emergent adverse events was comparable between this compound and placebo groups . Notably, higher doses (>10 μg) were associated with increased frequency of typical β2-agonist related adverse effects such as tremors and palpitations .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on COPD Patients : In a randomized controlled trial involving 70 patients, this compound significantly improved FEV1 across all doses compared to placebo and showed better results than indacaterol at higher doses (p < 0.0001) .
- Asthma Trial : A Phase II trial focused on asthma patients found that this compound provided significant bronchodilation within minutes of administration and maintained efficacy throughout the day .
Mecanismo De Acción
Abediterol actúa como un agonista dual β2 adrenérgico y antagonista muscarínico. Se une a los receptores β2-adrenérgicos en el músculo liso bronquial, lo que lleva a la activación de la adenilato ciclasa y un aumento del monofosfato de adenosina cíclico (AMPc). Esto da como resultado la relajación del músculo liso bronquial y la broncodilatación. La larga duración de acción del compuesto se atribuye a su lenta disociación de los receptores β2 .
Compuestos similares:
Formoterol: Otro agonista del receptor β2-adrenérgico de acción prolongada con un mecanismo de acción similar pero una duración de acción más corta en comparación con this compound.
Salmeterol: Conocido por su larga duración de acción, salmeterol se utiliza en el tratamiento del asma y la EPOC, pero tiene un inicio de acción más lento en comparación con this compound.
Indacaterol: Un agonista del receptor β2-adrenérgico de acción prolongada con un inicio de acción rápido y una duración similar a this compound.
Olodaterol: Similar a this compound en sus propiedades de acción prolongada, pero difiere en su cinética de unión al receptor
Unicidad de this compound: this compound destaca por su combinación de inicio rápido y larga duración de acción, lo que lo convierte en un candidato prometedor para la dosificación una vez al día en el tratamiento de enfermedades respiratorias. Su acción dual como agonista β2 adrenérgico y antagonista muscarínico aumenta aún más su potencial terapéutico .
Comparación Con Compuestos Similares
Formoterol: Another long-acting β2-adrenoceptor agonist with a similar mechanism of action but a shorter duration of action compared to abediterol.
Salmeterol: Known for its long duration of action, salmeterol is used in the treatment of asthma and COPD but has a slower onset of action compared to this compound.
Indacaterol: A long-acting β2-adrenoceptor agonist with a rapid onset of action and a duration similar to this compound.
Olodaterol: Similar to this compound in its long-acting properties but differs in its receptor binding kinetics
Uniqueness of this compound: this compound stands out due to its combination of rapid onset and long duration of action, making it a promising candidate for once-daily dosing in the treatment of respiratory diseases. Its dual action as a β2 adrenergic agonist and muscarinic antagonist further enhances its therapeutic potential .
Actividad Biológica
Abediterol, also known as LAS100977, is a novel long-acting β2-adrenoceptor agonist (LABA) primarily developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This article provides a comprehensive overview of its biological activity, including pharmacodynamics, efficacy, safety, and case studies.
This compound exerts its effects by selectively binding to β2-adrenergic receptors located in the smooth muscle of the airways. Upon activation, these receptors lead to relaxation of bronchial smooth muscle, resulting in bronchodilation. The compound demonstrates a fast association rate with the receptor and a prolonged residence time, which contributes to its long-acting properties.
Pharmacokinetics and Pharmacodynamics
Key Pharmacokinetic Properties:
- Half-life: this compound has a prolonged half-life, allowing for once-daily dosing.
- Bioavailability: Studies indicate high bioavailability when administered via inhalation.
- Distribution: The drug shows extensive distribution in lung tissue, enhancing its therapeutic effects.
Pharmacodynamic Effects:
- Bronchodilation: this compound provides rapid and sustained bronchodilation, making it effective for patients with persistent asthma and COPD.
- Dosing Frequency: Its long duration of action supports once-daily administration, improving patient compliance.
Efficacy and Safety
Several clinical trials have assessed the efficacy and safety of this compound. Notably:
- Efficacy in Asthma:
- Safety Profile:
Case Studies
Case Study 1: Persistent Asthma Management
A clinical trial involving 300 patients with persistent asthma showed that those treated with this compound experienced a significant reduction in rescue medication use compared to those on standard therapy. The trial highlighted the drug's potential to improve quality of life and control symptoms effectively .
Case Study 2: COPD Treatment
In another study focusing on patients with moderate to severe COPD, this compound was associated with improved lung function and reduced exacerbation rates. Patients reported enhanced exercise tolerance and overall satisfaction with their treatment regimen .
Comparative Analysis
The following table summarizes the biological activity of this compound compared to other LABAs:
Feature | This compound | Formoterol | Salmeterol |
---|---|---|---|
Onset of Action | 15 minutes | 5 minutes | 30 minutes |
Duration of Action | >24 hours | 12 hours | 12 hours |
Dosing Frequency | Once daily | Twice daily | Twice daily |
Common Side Effects | Tremors, headache | Palpitations | Cough |
Clinical Indications | Asthma, COPD | Asthma, COPD | Asthma |
Propiedades
IUPAC Name |
5-[(1R)-2-[6-(2,2-difluoro-2-phenylethoxy)hexylamino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30F2N2O4/c26-25(27,18-8-4-3-5-9-18)17-33-15-7-2-1-6-14-28-16-22(31)19-10-12-21(30)24-20(19)11-13-23(32)29-24/h3-5,8-13,22,28,30-31H,1-2,6-7,14-17H2,(H,29,32)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYAXIFVXBKRPK-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COCCCCCCNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(COCCCCCCNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238605 | |
Record name | Abediterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915133-65-2 | |
Record name | Abediterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915133-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Abediterol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915133652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abediterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12100 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Abediterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABEDITEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXA167CM6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.